Penicilliol A
Description
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[(E)-but-2-enoyl]-2-[(1E,3E)-5-hydroxyhexa-1,3-dienyl]-5-methoxy-2-methylfuran-3-one |
InChI |
InChI=1S/C16H20O5/c1-5-8-12(18)13-14(19)16(3,21-15(13)20-4)10-7-6-9-11(2)17/h5-11,17H,1-4H3/b8-5+,9-6+,10-7+ |
InChI Key |
SDJFAZYNJXZUJT-DVJWZOGQSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(C1=O)(C)/C=C/C=C/C(C)O)OC |
Canonical SMILES |
CC=CC(=O)C1=C(OC(C1=O)(C)C=CC=CC(C)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penicilliol A typically involves the cultivation of Penicillium species under controlled conditions. The fungi are grown in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extraction process may involve multiple steps, including filtration, solvent extraction, and chromatographic purification to isolate this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to cultivate the Penicillium species under optimal conditions, ensuring maximum yield of the compound. The fermentation process is closely monitored, and parameters such as pH, temperature, and nutrient concentration are adjusted to enhance production. The compound is then extracted and purified using industrial-scale chromatography and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Penicilliol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of substituted derivatives .
Scientific Research Applications
Medicinal Applications
Penicilliol A exhibits significant bioactivity, making it a candidate for medicinal applications. Research has highlighted its potential in the following areas:
Antimicrobial Properties
Studies have demonstrated that compounds from Penicillium species, including this compound, possess antimicrobial properties. For instance, antifungal susceptibility testing of Penicillium isolates showed effective activity against various fungal pathogens, with modes of action that include inhibiting spore germination and growth .
Table 1: Antifungal Activity of Penicillium Compounds
| Compound | Pathogen | MIC (μg/ml) | Reference |
|---|---|---|---|
| This compound | Candida albicans | <0.03 | |
| This compound | Aspergillus niger | 0.06 | |
| Terbinafine | Talaromyces spp. | 0.125 |
Anticancer Activity
Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, certain derivatives from Penicillium fungi have shown IC50 values around 5 µM against multiple cancer types, indicating their potential as anticancer agents .
Case Study: Antiproliferative Effects
In a study involving deep-sea fungi, specific compounds demonstrated significant inhibition of cancer cell growth through mechanisms affecting transcriptional activation pathways associated with apoptosis .
Agricultural Applications
The applications of this compound extend beyond medicinal uses into agriculture, where it contributes to sustainable practices.
Biocontrol Agent
This compound has been identified as a potential biocontrol agent against agricultural pests. Research indicates that certain Penicillium species produce secondary metabolites that can reduce pest populations effectively without the harmful effects associated with chemical pesticides .
Table 2: Efficacy of Penicillium Compounds in Pest Control
Soil Health and Nutrient Cycling
Penicillium species play a crucial role in soil health by enhancing nutrient availability through phosphate solubilization and organic matter decomposition . This function is vital for sustainable agriculture, promoting healthier crop growth.
Mechanism of Action
Penicilliol A exerts its effects through various molecular targets and pathways. The compound is believed to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth. The exact mechanism of action may involve the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways .
Comparison with Similar Compounds
Key Structural Insights:
- Core Revision : Early structural misassignments (e.g., gregatin B initially proposed as 3-acyl-4-methoxyfuran-2(5H)-one) were corrected via total synthesis, confirming the 4-(methoxycarbonyl)furan-3(2H)-one backbone .
- Substituent Variability: this compound’s 5-O-acyl group differs from huaspenone A’s acetyl and aspertetronin A’s isovaleryl moieties, impacting lipophilicity and target binding .
- Stereochemical Complexity : Gregatins and aspertetronins exhibit enantiomeric configurations, influencing their interaction with chiral biological targets .
Q & A
Basic Research Questions
Q. How is Penicilliol A structurally characterized, and what analytical methods are essential for confirming its molecular configuration?
- Methodological Answer : Structural elucidation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for determining carbon-hydrogen frameworks and connectivity. X-ray crystallography provides definitive proof of stereochemistry and crystal packing . High-Resolution Mass Spectrometry (HR-MS) validates molecular formula accuracy. For reproducibility, ensure all spectral data are compared with published reference values and deposited in open-access databases (e.g., Crystallography Open Database) .
Q. What are the primary natural sources of this compound, and how are isolation protocols optimized for yield and purity?
- Methodological Answer : this compound is isolated from endophytic Penicillium species. Optimization involves:
- Strain selection : Use phylogenetic analysis (ITS sequencing) to confirm fungal identity.
- Fermentation conditions : Adjust parameters (pH, temperature, agitation) to enhance secondary metabolite production.
- Chromatography : Employ silica gel column chromatography followed by HPLC with UV/Vis detection (λ=254 nm) for purification. Yield improvements require iterative solvent-system adjustments (e.g., hexane:ethyl acetate gradients) .
Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungal pathogens (e.g., C. albicans SC5314) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression.
- Enzyme inhibition : Spectrophotometric assays (e.g., α-glucosidase inhibition for antidiabetic potential). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in:
- Compound purity : Validate purity (>95%) via HPLC-ELSD and quantify impurities using LC-MS.
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time).
- Biological models : Compare results across multiple cell lines or microbial strains. Conduct meta-analyses of published data to identify trends and outliers. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps .
Q. What strategies are effective for optimizing the total synthesis of this compound to improve scalability?
- Methodological Answer : Key steps include:
- Retrosynthetic analysis : Identify disconnections at ester linkages and stereogenic centers.
- Catalysis : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Monitor step yields via UPLC-MS and optimize reaction kinetics (Arrhenius plots). Publish detailed synthetic protocols with troubleshooting notes to aid reproducibility .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer : Apply the PICOT framework :
- Population : Rodent models (e.g., Sprague-Dawley rats, n=6/group).
- Intervention : Oral/intravenous administration (dose range: 10–100 mg/kg).
- Comparison : Vehicle control and reference drug (e.g., fluconazole for antifungal studies).
- Outcome : Measure plasma half-life (LC-MS/MS), organ toxicity (histopathology), and bioavailability.
- Time : Acute (24–72 hrs) and subchronic (14-day) assessments. Adhere to ARRIVE guidelines for ethical reporting .
Q. What computational methods are used to predict this compound’s molecular targets and mechanistic pathways?
- Methodological Answer : Combine:
- Molecular docking : Use AutoDock Vina with protein targets (e.g., CYP51 for antifungal activity).
- QSAR modeling : Train models on PubChem bioassay data to predict ADMET properties.
- Pathway analysis : Leverage KEGG/GO databases for enrichment analysis of RNA-seq data from treated cells. Validate predictions with siRNA knockdown or Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
